BenchChemオンラインストアへようこそ!

5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Structural Biology PI3K Inhibitor Design Kinase Selectivity

The compound 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a small-molecule benzothiazolone derivative that functions as an inhibitor of class I phosphoinositide 3-kinases (PI3Ks). Its core scaffold is a privileged structure in kinase inhibitor design, and the morpholine moiety is a well-known pharmacophore for forming a critical hydrogen bond with the PI3K hinge region.

Molecular Formula C13H18N2O2S
Molecular Weight 266.36 g/mol
CAS No. 15091-04-0
Cat. No. B128741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
CAS15091-04-0
Synonyms5,5-Dimethyl-2-(morpholin-4-yl)-5,6-dihydro-1,3-benzothiazol-7(4H)-one; 
Molecular FormulaC13H18N2O2S
Molecular Weight266.36 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(=O)C1)SC(=N2)N3CCOCC3)C
InChIInChI=1S/C13H18N2O2S/c1-13(2)7-9-11(10(16)8-13)18-12(14-9)15-3-5-17-6-4-15/h3-8H2,1-2H3
InChIKeyDZXMARZBAUMWLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characteristics of the PI3K Inhibitor 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 15091-04-0)


The compound 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a small-molecule benzothiazolone derivative that functions as an inhibitor of class I phosphoinositide 3-kinases (PI3Ks). Its core scaffold is a privileged structure in kinase inhibitor design, and the morpholine moiety is a well-known pharmacophore for forming a critical hydrogen bond with the PI3K hinge region [1]. This compound has been specifically validated as a chemical probe through structural biology, with a high-resolution co-crystal structure confirming its binding mode within the ATP-binding pocket of the human PI3Kγ catalytic subunit [2].

The Critical Limitations of Generic Substitution for the Benzothiazolone PI3K Probe (CAS 15091-04-0)


Generic substitution of PI3K inhibitors is not scientifically valid due to the profound selectivity profiles among isoforms (p110α, β, γ, δ) that dictate distinct therapeutic and off-target effects. Structural evidence for 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one demonstrates a precise interaction with the PI3Kγ hinge region that drives differential isoform inhibition [1]. Research on its close structural analogs, such as substituted 3,4-dihydro-2H-benzo[1,4]oxazines, confirms that subtle chemical modifications lead to large shifts in isoform selectivity, cellular activity, and pharmacokinetic stability [2]. Therefore, an in-class molecule without this specific benzothiazolone-morpholine architecture will not replicate its binding kinetics, cellular potency, or target engagement profile, compromising experimental reproducibility.

Quantitative Evidence for 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one in PI3K Inhibition


Co-crystal Structure Validates a Precise Binding Mode to PI3Kγ for This Specific Scaffold

The compound forms a definitive and well-characterized complex with the human PI3Kγ catalytic subunit. The high-resolution (2.85 Å) X-ray co-crystal structure (PDB 3DPD) confirms that the morpholine oxygen atom engages in the critical hydrogen bond with the backbone amide of Val882 in the kinase hinge region, a signature interaction for PI3K inhibitors. This provides atomic-level validation of its on-target binding mode [1]. In contrast, generic or structurally similar compounds with a different core may fail to achieve this precise binding geometry, as demonstrated by the distinct isoforms selectivity observed in closely related benzoxazine analogs [2].

Structural Biology PI3K Inhibitor Design Kinase Selectivity

Quantified PI3Kδ Inhibition in Whole Blood Assays Outperforms General Multi-Isoform Probes

The target compound demonstrates effective inhibition of PI3Kδ in a physiologically relevant human whole blood assay with an IC50 of 102 nM, measured by the reduction of anti-CD79b antibody-induced CD69 expression [1]. This level of cellular activity, achieved in the complex milieu of whole blood, is a discriminating factor against earlier multi-isoform PI3K inhibitors like LY294002 or broad-spectrum probes, which typically show significantly higher IC50 values in cellular assays due to low selectivity and high protein binding [2].

PI3Kδ Selectivity Cellular Pharmacology Whole Blood Assay

Validated Selectivity Profile Against PI3Kδ Isoform from Multiple Pivot Assays

The compound has been rigorously tested across multiple orthogonal binding and activity assays, confirming its profile as a potent PI3Kδ inhibitor. Data from the KINOMEscan assay shows a binding affinity Kd of 0.200 nM for PI3Kδ in human HL60 cell extracts [1]. Further, an inhibition assay for human PI3Kdelta-mediated phosphorylation yielded an IC50 of 84 nM in a human whole blood assay [2]. This consistent nanomolar activity distinguishes this specific inhibitor from other morpholine-containing PI3K inhibitors that may be selective for different isoforms, such as the α-selective compound III [3]. This multi-assay dataset provides procurement-grade confidence in its selective inhibitory profile against PI3Kδ.

Kinase Selectivity Chemical Probe PI3Kδ

Optimal Application Scenarios for 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one (CAS 15091-04-0) Based on Verified Evidence


Definitive Control Compound for PI3Kδ-Mediated Cellular Assays in Inflammation Research

Given its validated potency in human whole blood assays (IC50 ≈ 100 nM) in reducing B-cell activation markers, this compound is the preferred choice as a PI3Kδ-specific control in immunological studies. Unlike broad-spectrum inhibitors, its quantitative profile allows researchers to confidently attribute observed effects on CD69 expression to PI3Kδ blockade, rather than off-target kinase inhibition [1].

Chemical Probe for Structural Biology and Kinetic Binding Studies of PI3Kγ/δ

The availability of an atomic-resolution co-crystal structure with PI3Kγ (PDB 3DPD) makes this compound an invaluable tool for structure-activity relationship (SAR) studies and fragment-based drug design [2]. Researchers can directly correlate modifications in the benzothiazolone core with changes in hinge-region hydrogen bonding, a critical advantage over probes lacking a resolved binding mode.

Dual-Use Probe for Dissecting PI3Kδ Roles in Oncology Target Validation

With sub-nanomolar target engagement (Kd = 0.200 nM) and nanomolar cellular activity, this benzothiazolone meets the rigorous criteria for a high-quality chemical probe in target validation. Its use in programs focused on hematological cancers, where PI3Kδ is a clinically validated target, ensures that observed anti-proliferative effects are mechanistically traceable to PI3Kδ kinase inhibition [3].

Quote Request

Request a Quote for 5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.